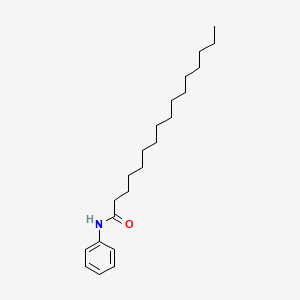

Palmitanilide

Description

Propriétés

IUPAC Name |

N-phenylhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENJCACPSJGPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218467 | |

| Record name | Hexadecanamide, N-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6832-98-0 | |

| Record name | Hexadecanamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanamide, N-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the synthesis process for Palmitanilide?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methodologies for Palmitanilide (N-phenylhexadecanamide), a fatty acid amide with applications in various research domains. The document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a secondary amide formed by the condensation of palmitic acid, a ubiquitous saturated fatty acid, and aniline. Its synthesis is a fundamental example of amide bond formation, a cornerstone reaction in organic and medicinal chemistry. The preparation of this compound can be achieved through several synthetic routes, with the most common being the direct amidation of palmitic acid and the acylation of aniline with a reactive derivative of palmitic acid. This guide will focus on these two principal pathways.

Core Synthesis Pathways

The synthesis of this compound primarily follows two well-established routes:

-

Acylation of Aniline with Palmitoyl Chloride: This is a classic and highly efficient method for forming the amide bond. It involves the reaction of aniline with palmitoyl chloride, the acid chloride derivative of palmitic acid. The high reactivity of the acyl chloride makes this reaction favorable and typically high-yielding. A base is generally required to neutralize the hydrochloric acid byproduct.

-

Direct Amidation of Palmitic Acid with Aniline: This method involves the direct condensation of palmitic acid and aniline. While conceptually simpler, this reaction is reversible and often requires a catalyst and/or high temperatures to drive the reaction to completion by removing the water byproduct[1]. Several catalytic systems have been developed to facilitate this transformation under milder conditions.

Quantitative Data Summary

The following table summarizes quantitative data for different this compound synthesis methods based on available literature.

| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

| Catalytic Direct Amidation | Palmitic Acid, Aniline | CuO-CaCO₃ | Solvent-free | 120°C | 8 h | Good | [2] |

| Catalytic Direct Amidation | Palmitic Acid, Aniline | Silica Gel | p-Xylene | Reflux | 18 h | 70-80% | [3] |

| Acylation (Analogous) | Aniline, Acetyl Chloride (as analog) | K₂CO₃, TBAB | DMF | Room Temp. | <20 min | High | [4] |

| Catalytic Direct Amidation (Analogous) | Aniline, Acetic Acid (as analog) | Sulfated TiO₂/SnO₂ NC | Solvent-free | 115°C | 2-6 h | 65-97% | [5] |

Note: Data for analogous reactions (acetylation) are included to provide context for the acylation pathway due to the high similarity in reaction mechanisms.

Experimental Protocols

Protocol 1: Synthesis via Acylation of Aniline with Palmitoyl Chloride

This protocol is based on the general principles of Schotten-Baumann reactions for the acylation of amines.

Materials:

-

Aniline (C₆H₅NH₂)

-

Palmitoyl Chloride (C₁₆H₃₁ClO)

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base such as pyridine or triethylamine (1.1 equivalents) to the solution to act as an acid scavenger.

-

Cool the reaction mixture in an ice bath (0°C).

-

Slowly add palmitoyl chloride (1.0 equivalent), dissolved in a small amount of the reaction solvent, to the stirred aniline solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) to yield a crystalline solid.

Protocol 2: Synthesis via Catalytic Direct Amidation

This protocol is adapted from a solvent-free method utilizing a heterogeneous catalyst[2].

Materials:

-

Palmitic Acid (C₁₆H₃₂O₂)

-

Aniline (C₆H₅NH₂)

-

Copper(II) Oxide - Calcium Carbonate (CuO-CaCO₃) catalyst

-

Sand bath or heating mantle

-

Reaction vial or flask with a magnetic stirrer

-

Ethyl acetate or other suitable solvent for extraction

-

Standard laboratory glassware

Procedure:

-

To a reaction vial, add palmitic acid (1.0 mmol), aniline (1.0 mmol), and the CuO-CaCO₃ catalyst (50 mg).

-

Seal the vial and place it in a preheated sand bath or heating mantle set to 120°C.

-

Stir the reaction mixture for 8 hours under these solvent-free conditions.

-

After 8 hours, cool the reaction mixture to room temperature.

-

Add a suitable solvent, such as ethyl acetate, to dissolve the product and separate it from the heterogeneous catalyst.

-

Filter the mixture to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and a generalized workflow for the synthesis of this compound.

Caption: Acylation pathway for this compound synthesis.

Caption: Direct amidation pathway for this compound synthesis.

Caption: General experimental workflow for synthesis.

References

An In-depth Technical Guide to the Potential In Vitro Mechanism of Action of Palmitanilide

Disclaimer: Scientific literature available through the conducted searches contains limited specific data on the in vitro mechanism of action of palmitanilide (N-phenylpalmitamide). Therefore, this guide provides a detailed overview of the potential mechanisms of action by examining the bioactivity of its constituent molecule, palmitate, and closely related fatty acid amides, such as the well-researched N-palmitoylethanolamide (PEA). The experimental protocols and signaling pathways described are established methodologies for this class of compounds and represent a predictive framework for studying this compound.

Introduction

This compound, also known as N-phenylpalmitamide, is a lipid molecule belonging to the fatty acid amide family. This class of molecules, which includes the endogenous cannabinoid-like compound palmitoylethanolamide (PEA), is known for a range of anti-inflammatory and analgesic properties. While direct studies on this compound are scarce, its structure—a saturated 16-carbon fatty acid (palmitate) linked to an aniline group via an amide bond—suggests potential interactions with several key enzymatic and receptor systems that regulate cellular signaling in inflammation and pain.

This technical guide synthesizes the known in vitro activities of related compounds to build a robust hypothesis for the mechanism of action of this compound. It covers potential molecular targets, relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for validation.

Potential Molecular Targets and Mechanisms of Action

The in vitro mechanism of action for a fatty acid amide like this compound can be hypothesized to involve three primary types of molecular interactions: enzyme inhibition, receptor modulation, and ion channel interaction.

Enzyme Inhibition

Fatty acid amides are primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH increases the endogenous levels of these lipids, potentiating their biological effects.[1][2] It is plausible that this compound acts as a competitive or non-competitive inhibitor of FAAH. Potent, selective FAAH inhibitors often feature a carbamate or similar chemical group, and various analogs are continuously being developed to improve potency and drug-like properties.[1][3][4] FAAH inhibition is a key therapeutic strategy for enhancing endocannabinoid signaling to treat pain and neuroinflammation.[5]

The palmitate component of this compound may influence the cyclooxygenase (COX) pathway. Studies have shown that palmitate can increase the protein levels and glycosylation of COX-2 in vascular smooth muscle cells, which is associated with increased pro-inflammatory prostaglandin production.[6] Conversely, other lipid extracts have been shown to inhibit COX-1 and COX-2 enzymes.[7][8] Therefore, this compound could potentially modulate COX activity, either by serving as a substrate or by direct inhibition.

Receptor Modulation

PPAR-α is a nuclear receptor that acts as a ligand-activated transcription factor, playing a crucial role in regulating lipid metabolism and inflammation.[9] The related molecule, PEA, is a selective agonist of PPAR-α.[10][11] Activation of PPAR-α by PEA mediates its significant anti-inflammatory effects. Given its structural similarity, this compound may also function as a PPAR-α agonist, leading to the downregulation of pro-inflammatory genes.[12]

TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and inflammatory mediators.[13][14] Endocannabinoid-like lipids can modulate TRPV1 activity.[15][16] While some act as agonists, leading to channel desensitization, others may function as antagonists, blocking the activation of the channel by inflammatory agents. The potential for this compound to act as a TRPV1 antagonist is a plausible mechanism for analgesic effects.

Ion Channel Modulation

Lipids, including palmitic acid, can directly and indirectly modulate the function of various ion channels embedded in the cell membrane.[17][18] This can occur through changes in the physical properties of the lipid bilayer or via direct binding to the channel protein. S-palmitoylation, a post-translational modification where palmitate is attached to cysteine residues, is a known mechanism for regulating the trafficking and function of numerous voltage-gated ion channels.[19][20][21] It is conceivable that this compound could influence these processes.

Visualizing Potential Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways that this compound may modulate, based on the activity of related fatty acid amides.

Caption: Hypothesized signaling pathways for this compound.

Quantitative Data Summary for Related Compounds

The following tables summarize quantitative data for compounds structurally or functionally related to this compound. Note: This data is not for this compound itself.

Table 1: Receptor Activation Data

| Compound | Target | Assay Type | Cell Line | Value | Reference |

| Palmitoylethanolamide (PEA) | PPAR-α | Transcriptional Activation | HeLa | EC₅₀ = 3.1 ± 0.4 µM | [10] |

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | Assay Type | IC₅₀ Value | Reference |

| ARN14633 | rat-FAAH | Enzymatic Activity | 1.4 ± 0.3 nM | [1] |

| ARN14280 | rat-FAAH | Enzymatic Activity | 1.5 ± 0.3 nM | [1] |

| SC-560 | human COX-1 | Recombinant Enzyme | 0.009 µM (9 nM) | [22] |

| C6 (Isoxazole derivative) | COX-2 | Enzymatic Activity | 0.55 ± 0.03 µM | [23] |

| X. americana extract | COX-2 | Colorimetric | 11.13 ± 1.24 µg/ml | [8] |

Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays relevant to the hypothesized mechanisms of action of this compound.

Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of a test compound against FAAH.

Caption: Workflow for a fluorometric FAAH inhibition assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), recombinant human FAAH enzyme solution, a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin), and serial dilutions of the test compound (this compound) in DMSO.

-

Assay Plating: To a 96-well microplate, add assay buffer.

-

Compound Addition: Add the test compound dilutions to the appropriate wells. Include wells for a positive control inhibitor (e.g., URB597) and a vehicle control (DMSO).

-

Enzyme Addition: Add the FAAH enzyme solution to all wells except for the substrate control (no-enzyme) wells. Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.[3]

-

Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Measurement: Stop the reaction (optional, depending on assay kit) and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: COX-1/COX-2 Inhibition Assay

This protocol outlines a colorimetric method to assess the selective inhibition of COX-1 and COX-2 isoforms.[8][22]

Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe. Prepare serial dilutions of the test compound.

-

Assay Plating: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to separate wells.

-

Compound Addition: Add the test compound dilutions. Include a non-selective inhibitor (e.g., indomethacin), a selective COX-2 inhibitor (e.g., celecoxib), and a vehicle control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Add arachidonic acid to all wells to initiate the reaction.

-

Incubation: Incubate for a defined time (e.g., 5-10 minutes) at 37°C.

-

Detection: Add the colorimetric probe solution. This probe reacts with PGG₂, the intermediate product of the COX reaction, to produce a colored compound.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration against the vehicle control for both COX-1 and COX-2. Determine the IC₅₀ values for each isoform to assess potency and selectivity.

Protocol: PPAR-α Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the PPAR-α transcription factor.[9]

References

- 1. Potentiation of endocannabinoids and other lipid amides prevents hyperalgesia and inflammation in a pre-clinical model of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of fatty acid amide hydrolase prevents pathology in neurovisceral acid sphingomyelinase deficiency by rescuing defective endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palmitate induces glycosylation of cyclooxygenase-2 in primary human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-cyclooxygenase effects of lipid extracts from the New Zealand green-lipped mussel, Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

- 9. Discovery of peroxisome proliferator-activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Macrophage-derived lipid agonists of PPAR-α as intrinsic controllers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]

- 14. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Modulation of a rapid neurotransmitter receptor-ion channel by membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of ion channels in neurons and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ion Channel Regulation by Protein Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Palmitoylation of Voltage-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacological modulation of mitochondrial ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role and Function of Palmitoylethanolamide (PEA): A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially, the subject of this technical guide was designated as Palmitanilide. However, a comprehensive review of the scientific literature reveals a significant disparity in the available research. While information on this compound is sparse, there is a wealth of data on a closely related and biologically significant endogenous fatty acid amide, Palmitoylethanolamide (PEA) . Given the likely intended focus on a compound with well-documented biological roles relevant to drug development, this guide will provide an in-depth analysis of PEA.

Palmitoylethanolamide is an endogenous lipid mediator belonging to the N-acylethanolamine family.[1] It is naturally produced in the body and is also found in food sources such as egg yolks and peanuts.[2] PEA is recognized for its potent anti-inflammatory, analgesic, and neuroprotective properties, making it a molecule of significant interest in the fields of pharmacology and therapeutics.[1][3] This guide will delineate the core biological functions of PEA, its mechanisms of action, present quantitative data on its effects, and provide detailed experimental protocols for its study.

Core Biological Roles and Functions

Palmitoylethanolamide plays a crucial role in maintaining cellular homeostasis, particularly in response to injury or inflammation.[4] Its primary functions are centered around the modulation of inflammatory processes and pain signaling.

-

Anti-inflammatory and Immunomodulatory Effects: PEA is a key regulator of the immune response, particularly in mitigating excessive inflammation. It has been shown to reduce the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6] This is achieved, in part, by inhibiting the activation of mast cells and microglia, which are key players in the inflammatory cascade.[7] Furthermore, PEA can prevent the nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression.[6]

-

Analgesic Properties: PEA exhibits significant pain-relieving effects in various models of chronic and neuropathic pain.[8] Its analgesic actions are attributed to its ability to dampen neuronal hyperexcitability and reduce neuroinflammation in the peripheral and central nervous systems.[9]

-

Neuroprotection: PEA has demonstrated neuroprotective effects in models of neurodegenerative diseases and acute neuronal injury.[5] It can protect neurons from excitotoxicity, oxidative stress, and apoptosis. In models of Alzheimer's disease, PEA has been shown to reduce neuroinflammation and improve cognitive function.[3]

Signaling Pathways

The multifaceted biological activities of PEA are mediated through a complex network of signaling pathways. While it does not have a high affinity for the classical cannabinoid receptors CB1 and CB2, it modulates the endocannabinoid system and other key signaling cascades.[6][10]

Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Activation

The primary mechanism of action for many of PEA's anti-inflammatory effects is the direct activation of the nuclear receptor PPAR-α.[8] Upon binding, PEA induces a conformational change in PPAR-α, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory genes, including those encoding for cytokines and cyclooxygenase-2 (COX-2).[6]

Caption: PPAR-α signaling pathway activated by PEA.

Modulation of the Endocannabinoid System (Entourage Effect)

PEA indirectly enhances the effects of endogenous cannabinoids, such as anandamide (AEA), through a phenomenon known as the "entourage effect".[11] PEA can inhibit the expression and activity of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of AEA.[12] By reducing AEA breakdown, PEA increases the local concentrations of this endocannabinoid, leading to enhanced activation of cannabinoid receptors and TRPV1 channels, which contributes to analgesia and anti-inflammatory effects.

Caption: The "Entourage Effect" of PEA on the endocannabinoid system.

Other Molecular Targets

PEA also interacts with other receptors, including the orphan G protein-coupled receptor GPR55 and the transient receptor potential vanilloid type 1 (TRPV1) channel, although the affinities and direct effects are still under investigation.[10][13]

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of Palmitoylethanolamide.

Table 1: Receptor Binding and Activation Data

| Target | Parameter | Value | Species | Reference |

| PPAR-α | EC50 | 3.1 ± 0.4 µM | Human | [14] |

| GPR55 | EC50 (GTPγS binding) | 4 nM | Human | [15] |

| Cannabinoid Receptor CB1 | Ki | >10 µM | Rat | [16] |

| Cannabinoid Receptor CB2 | Ki | >10 µM | Rat | [16] |

| TRPV1 | EC50 (Ca2+ influx) | ~3 µM | Rat | [2] |

| FAAH | IC50 (for AEA metabolism) | 5.1 µM | Rat | [17] |

Table 2: In Vitro and In Vivo Effects on Inflammatory Mediators

| Model System | Mediator | Treatment | Effect | Reference |

| Human Breast Cancer Cells (MCF-7) | FAAH Expression | 5 µM PEA | ~30-40% downregulation | [12] |

| Human Keratinocytes (HaCaT) | 2-Arachidonoylglycerol (2-AG) | 10 µM PEA | ~3-fold increase | [10] |

| Murine Alveolar Macrophages | TNF-α release (LPS-stimulated) | 10 µM um-PEA | Significant reduction | [18] |

| Murine Alveolar Macrophages | IL-1β release (LPS-stimulated) | 10 µM um-PEA | Significant reduction | [18] |

| HFD-fed Obese Mice (serum) | TNF-α | PEA treatment | Significant reduction | [19] |

| HFD-fed Obese Mice (serum) | IL-1β | PEA treatment | Significant reduction | [19] |

| Myocardial Ischemia/Reperfusion (in vivo) | TNF-α production | 10 mg/kg PEA-um | Reduction | [8] |

| Myocardial Ischemia/Reperfusion (in vivo) | IL-1β production | 10 mg/kg PEA-um | Reduction | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Palmitoylethanolamide are provided below.

Phorbol Ester-Induced Ear Edema in Mice

This model is used to assess the anti-inflammatory properties of a compound in vivo.

-

Animals: Swiss mice (25-30 g).

-

Inducing Agent: Phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA).

-

Procedure:

-

Dissolve TPA in a suitable vehicle (e.g., acetone or ethanol). A common concentration is 100 µg/mL.[20]

-

Apply a fixed volume (e.g., 20 µL) of the TPA solution to the inner and outer surfaces of one ear of the mouse. The contralateral ear receives the vehicle alone and serves as a control. A typical dose is 2-2.5 µ g/ear .[20][21]

-

Administer the test compound (PEA) either topically or systemically at a predetermined time before or after TPA application.

-

At a specified time point after TPA application (e.g., 6 hours for peak edema), sacrifice the animals.[21]

-

Use a punch to collect a standard-sized biopsy from both the TPA-treated and vehicle-treated ears.

-

Weigh the ear punches immediately.

-

The degree of edema is calculated as the difference in weight between the TPA-treated and vehicle-treated ear punches.

-

-

Data Analysis: Compare the mean difference in ear punch weight between the PEA-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: Workflow for the phorbol ester-induced ear edema model.

Carrageenan-Induced Paw Edema in Rats

This is another common in vivo model for evaluating acute inflammation.

-

Animals: Wistar or Sprague-Dawley rats.

-

Inducing Agent: Lambda carrageenan solution (e.g., 1% in saline).

-

Procedure:

-

Measure the baseline volume of the rat's hind paw using a plethysmometer.

-

Administer the test compound (PEA) or vehicle orally or intraperitoneally at a specified time before the carrageenan injection. For example, oral administration of ultramicronized PEA (10 mg/kg).[22]

-

Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the rat's hind paw.

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group. The area under the time-course curve (AUC) can also be calculated to represent the total paw edema.[23]

Mast Cell Degranulation Assay (RBL-2H3 cells)

This in vitro assay measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

-

Cell Line: Rat basophilic leukemia (RBL-2H3) cells.

-

Principle: The release of β-hexosaminidase, an enzyme stored in mast cell granules, is used as a marker for degranulation.

-

Procedure:

-

Seed RBL-2H3 cells in a 24- or 96-well plate and culture overnight.

-

Sensitize the cells by incubating with anti-dinitrophenyl (DNP) IgE overnight.

-

Wash the cells with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

-

Pre-incubate the cells with the test compound (PEA) at various concentrations for a specified time (e.g., 15-30 minutes).

-

Induce degranulation by adding an antigen, such as DNP-bovine serum albumin (DNP-BSA).

-

After a short incubation period (e.g., 30-60 minutes), stop the reaction by placing the plate on ice.

-

Collect the supernatant from each well.

-

To measure the total cellular β-hexosaminidase, lyse the cells in the remaining wells with a detergent (e.g., 0.1% Triton X-100).

-

Incubate an aliquot of the supernatant and the cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Stop the enzyme reaction and measure the absorbance or fluorescence of the product.

-

-

Data Analysis: The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount of β-hexosaminidase (supernatant + cell lysate), multiplied by 100.[1]

Conclusion

Palmitoylethanolamide is a pleiotropic endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties. Its primary mechanism of action involves the activation of PPAR-α and the indirect modulation of the endocannabinoid system. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the therapeutic potential of this promising molecule. The favorable safety profile and the diverse biological activities of PEA position it as a strong candidate for the development of novel therapies for a range of inflammatory and pain-related disorders.

References

- 1. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protective Effects of Ultramicronized Palmitoylethanolamide (PEA-um) in Myocardial Ischaemia and Reperfusion Injury in VIVO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti‐inflammatory mediator palmitoylethanolamide enhances the levels of 2‐arachidonoyl‐glycerol and potentiates its actions at TRPV1 cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resynate.com [resynate.com]

- 12. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ultramicronized Palmitoylethanolamide Inhibits NLRP3 Inflammasome Expression and Pro-Inflammatory Response Activated by SARS-CoV-2 Spike Protein in Cultured Murine Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palmitoylethanolamide dampens neuroinflammation and anxiety-like behavior in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Elucidating the Structure of Palmitanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation and confirmation of palmitanilide, also known as N-phenylhexadecanamide. This document details the key analytical techniques and experimental data used to verify the molecular structure of this amide, presenting quantitative data in accessible formats and outlining detailed experimental methodologies.

Chemical Identity and Properties

This compound is an amide formed from the reaction of palmitic acid and aniline. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₂H₃₇NO | PubChem |

| Molecular Weight | 331.5 g/mol | PubChem |

| IUPAC Name | N-phenylhexadecanamide | PubChem |

| Synonyms | This compound, N-Phenylpalmitamide, Hexadecananilide | PubChem |

Synthesis of this compound

General Experimental Protocol: Amide Synthesis

Materials:

-

Palmitoyl chloride

-

Aniline

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Triethylamine (or other suitable base)

-

5% Hydrochloric acid solution

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve aniline in anhydrous diethyl ether.

-

Add an equimolar amount of triethylamine to the solution. This acts as a base to neutralize the hydrochloric acid byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of palmitoyl chloride to the cooled solution with stirring.

-

Allow the reaction to stir at room temperature for several hours until completion (monitoring by thin-layer chromatography is recommended).

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% HCl, water, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Logical Workflow for this compound Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data and Structural Confirmation

The structure of a synthesized compound must be rigorously confirmed using various spectroscopic techniques. Below is a summary of the expected and available data for this compound.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Data:

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-phenylhexadecanamide is available in the PubChem database.[1]

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 331 | Molecular Ion (M⁺) |

| 135 | Fragment corresponding to [C₆H₅NHC(OH)=CH₂]⁺ or a related fragment |

Fragmentation Pathway:

Amides typically undergo alpha-cleavage and McLafferty rearrangement. For this compound, a major fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the aniline fragment and a palmitoyl cation, or rearrangements leading to characteristic fragments.

Caption: Plausible mass spectrometry fragmentation pathways of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although experimental spectra for this compound were not found in the searched literature, expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Expected ¹H NMR Data:

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| -NH- (Amide) | ~7.5 - 8.5 | Singlet (broad) | 1H |

| -C₆H₅ (Aromatic) | ~7.0 - 7.6 | Multiplet | 5H |

| -CH₂-CO- | ~2.2 - 2.4 | Triplet | 2H |

| -CH₂- (Aliphatic chain) | ~1.2 - 1.7 | Multiplet | 26H |

| -CH₃ (Terminal) | ~0.8 - 0.9 | Triplet | 3H |

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (ppm) |

| -C=O (Amide) | ~172 - 175 |

| -C- (Aromatic, C-N) | ~138 - 140 |

| -CH- (Aromatic) | ~120 - 129 |

| -CH₂-CO- | ~38 - 40 |

| -CH₂- (Aliphatic chain) | ~22 - 32 |

| -CH₃ (Terminal) | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

Experimental Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic confirmation of this compound's structure.

Biological Activity

Preliminary information from the PubChem database suggests that this compound possesses antibacterial activity.[1] However, detailed studies on its mechanism of action, spectrum of activity, and potential therapeutic applications are not extensively documented in the readily available literature. Further research is required to fully elucidate the pharmacological profile of this compound.

Conclusion

The structure of this compound (N-phenylhexadecanamide) can be confidently elucidated and confirmed through a combination of synthesis and spectroscopic analysis. Mass spectrometry confirms the molecular weight and provides key fragmentation data. While experimental NMR and IR spectra are not widely published, the expected spectral data, based on the known structure and analogous compounds, provide a clear roadmap for its characterization. The preliminary indication of antibacterial activity suggests a potential avenue for future pharmacological investigation. This guide provides a foundational framework for researchers and professionals working with this compound.

References

Potential Therapeutic Targets of Palmitanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitanilide, more commonly known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide that has garnered significant scientific attention for its potent anti-inflammatory and analgesic properties.[1][2] As a naturally occurring lipid mediator, PEA presents a promising therapeutic candidate due to its favorable safety profile and its modulatory action on multiple cellular signaling pathways implicated in pain and inflammation.[2] This technical guide provides an in-depth overview of the core therapeutic targets of PEA, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Therapeutic Targets

The therapeutic effects of Palmitoylethanolamide are primarily mediated through its interaction with several key molecular targets. These include the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), the orphan G protein-coupled receptor 55 (GPR55), and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Additionally, PEA exerts indirect effects on the endocannabinoid system.

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α)

PPAR-α is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1] PEA has been identified as a direct agonist of PPAR-α.[1][3][4] The binding of PEA to PPAR-α initiates a cascade of molecular events, leading to the transcription of genes involved in fatty acid oxidation and the suppression of pro-inflammatory signaling pathways. This is considered one of the principal mechanisms underlying PEA's anti-inflammatory effects.[3][4]

G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan receptor that has been implicated in various physiological processes, including pain signaling and inflammation. While the role of PEA as a direct GPR55 agonist is still a subject of some debate, several studies suggest that PEA can directly activate this receptor.[1] Activation of GPR55 is thought to contribute to the analgesic and anti-inflammatory properties of PEA.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that functions as a key sensor for noxious stimuli, including heat and inflammatory mediators. PEA does not directly activate TRPV1 channels in the same manner as capsaicin. Instead, it is believed to modulate TRPV1 activity through indirect mechanisms. One proposed mechanism involves an "entourage effect," where PEA enhances the activity of other endogenous ligands, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), at the TRPV1 receptor.[1][5] Another suggested mechanism is the PPAR-α-dependent activation of TRPV1 channels.[1]

Quantitative Data on Target Engagement

The following tables summarize the available quantitative data regarding the interaction of Palmitoylethanolamide with its primary therapeutic targets.

| Target | Parameter | Value | Cell Line/System | Reference |

| PPAR-α | EC50 | 3.1 ± 0.4 μM | HeLa cells | [3][4][6] |

| GPR55 | EC50 | 4 nM | HEK293s cells | [1][7] |

| TRPV1 (indirect) | IC50 (2-AG-induced desensitization) | Shift from 0.75 ± 0.04 to 0.45 ± 0.02 μM (with 2 μM PEA) | HEK-293 cells over-expressing human TRPV1 | [5] |

| Pro-inflammatory Cytokines | ||||

| IFN-γ | Significant Reduction | Not specified | Human serum (RR-MS patients) | [8] |

| IL-17 | Significant Reduction | Not specified | Human serum (RR-MS patients) | [8] |

| TNF-α | Significant Reduction | Not specified | Human serum (RR-MS patients) | [8] |

Experimental Protocols

This section outlines the general methodologies employed in key experiments to elucidate the therapeutic targets and mechanisms of Palmitoylethanolamide.

PPAR-α Transactivation Assay

-

Objective: To determine the ability of PEA to activate the PPAR-α receptor.

-

Cell Line: HeLa cells genetically modified to stably express a luciferase reporter gene under the control of a PPAR-α responsive element, along with the ligand-binding domain of human PPAR-α.

-

Methodology:

-

HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

For transactivation assays, cells are seeded in multi-well plates.

-

After cell attachment, the culture medium is replaced with DMEM containing various concentrations of PEA or control compounds (e.g., synthetic PPAR-α agonists like GW7647 and Wy-14643).

-

Cells are incubated for a defined period (e.g., 7 hours) to allow for receptor activation and reporter gene expression.

-

Following incubation, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

The EC50 value is calculated from the dose-response curve of luciferase activity versus PEA concentration.[3]

-

GPR55 GTPγS Binding Assay

-

Objective: To measure the activation of GPR55 by PEA through its ability to stimulate the binding of GTPγS.

-

Cell Line: Human Embryonic Kidney (HEK293s) cells stably transfected with the human GPR55 receptor.

-

Methodology:

-

Membranes are prepared from the GPR55-expressing HEK293s cells.

-

The membranes are incubated with increasing concentrations of PEA in the presence of [35S]GTPγS.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

-

The EC50 value is determined by plotting the specific binding of [35S]GTPγS against the concentration of PEA.[7]

-

Intracellular Calcium Measurement in TRPV1-Expressing Cells

-

Objective: To assess the modulatory effect of PEA on TRPV1 channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i).

-

Cell Line: HEK-293 cells over-expressing the human TRPV1 channel.

-

Methodology:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are then stimulated with a known TRPV1 agonist (e.g., 2-AG or capsaicin) in the presence or absence of PEA.

-

Changes in intracellular calcium levels are monitored using single-cell microfluorimetry.

-

The effect of PEA on the agonist-induced calcium influx and the subsequent desensitization of the TRPV1 channel is quantified. The IC50 for desensitization is calculated based on the concentration of the agonist required to induce a half-maximal response in the presence of PEA.[5]

-

Animal Model of Spinal Cord Injury (SCI)

-

Objective: To evaluate the in vivo anti-inflammatory and neuroprotective effects of PEA.

-

Animal Model: Mice are commonly used. SCI can be induced through various methods, such as clip compression or contusion injury at the thoracic level of the spinal cord.[9][10][11][12][13]

-

Methodology:

-

Mice are anesthetized, and a laminectomy is performed to expose the spinal cord.

-

A controlled injury is induced using a calibrated device (e.g., vascular clips or an impactor).

-

PEA is administered (e.g., intraperitoneally) at specific time points before and/or after the injury.

-

At the end of the experiment, spinal cord tissue is collected for analysis.

-

Outcome measures include histological assessment of tissue damage, measurement of inflammatory markers (e.g., neutrophil infiltration, pro-inflammatory cytokine expression via RT-PCR or ELISA), and behavioral tests to assess motor function recovery.

-

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows associated with Palmitoylethanolamide's therapeutic actions.

Caption: Signaling pathways of this compound (PEA).

Caption: General experimental workflow for studying PEA.

Conclusion

Palmitoylethanolamide is a promising endogenous lipid mediator with a multi-target mechanism of action that underpins its significant anti-inflammatory and analgesic effects. Its ability to directly activate PPAR-α and GPR55, while indirectly modulating TRPV1 channels, provides a multifaceted approach to controlling pain and inflammation. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound. Future research should focus on elucidating the intricate crosstalk between these signaling pathways and conducting robust clinical trials to translate the preclinical findings into effective therapies for a range of inflammatory and pain-related conditions.

References

- 1. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory mediator palmitoylethanolamide enhances the levels of 2-arachidonoyl-glycerol and potentiates its actions at TRPV1 cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide [mdpi.com]

- 8. Oral Palmitoylethanolamide Treatment Is Associated with Reduced Cutaneous Adverse Effects of Interferon-β1a and Circulating Proinflammatory Cytokines in Relapsing–Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Behavioral testing in animal models of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of spinal cord injury animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Animal Models of Spinal Cord Injury [mdpi.com]

- 12. Animal models of spinal cord injury: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Silico Modeling of Palmitoylamide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylethanolamide (PEA), an endogenous fatty acid amide, has garnered significant attention for its potential therapeutic applications, primarily attributed to its anti-inflammatory, analgesic, and neuroprotective properties.[1][2] Understanding the molecular interactions between PEA and its primary biological targets is crucial for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the in silico modeling of PEA's binding to its key receptors: Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), G-protein coupled receptor 55 (GPR55), and Transient Receptor Potential Vanilloid 1 (TRPV1). The guide details experimental protocols for receptor binding assays, summarizes quantitative binding data, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The binding affinity and potency of Palmitoylethanolamide for its primary molecular targets are summarized below. These values have been compiled from various in vitro studies and provide a quantitative basis for understanding the interaction of PEA with PPAR-α, GPR55, and TRPV1.

| Receptor | Parameter | Value (PEA) | Reference Compound | Value (Reference) |

| PPAR-α | EC₅₀ | 3.1 ± 0.4 µM | GW7647 | 187 ± 42 nM |

| EC₅₀ | 3 µM | Wy-14643 | 1.4 ± 0.1 µM | |

| GPR55 | EC₅₀ | 4 nM | Anandamide | Low nanomolar range |

| EC₅₀ | - | CP-55940 | - | |

| TRPV1 | EC₅₀ (for Ca²⁺ influx) | ~3 µM | Capsaicin | 1.6 ± 0.7 µM |

| IC₅₀ (desensitization) | 0.45 ± 0.02 µM (with 2 µM PEA) | 2-AG | 0.75 ± 0.04 µM |

Note: The interaction of PEA with TRPV1 is often described as indirect, involving potentiation of the effects of other endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) or activation via a PPAR-α-dependent pathway.[3][4][5] Some studies suggest direct activation at higher concentrations.

Experimental Protocols and Workflows

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. This section outlines the protocols for radioligand binding assays and functional assays relevant to PEA receptor binding studies.

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Assays

This assay determines the binding affinity of a test compound (e.g., PEA) by measuring its ability to compete with a radiolabeled ligand for binding to the PPAR-α receptor.

Workflow:

Detailed Protocol:

-

Receptor Preparation: Isolate nuclear extracts from cells or tissues expressing PPAR-α. The protein concentration of the extract should be determined using a standard method like the BCA assay.

-

Assay Buffer: Prepare an appropriate assay buffer, typically containing Tris-HCl, MgCl₂, and protease inhibitors.

-

Incubation: In a 96-well plate, combine the nuclear extract, a fixed concentration of a suitable radiolabeled PPAR-α agonist (e.g., [³H]-GW7647), and varying concentrations of PEA. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled agonist). Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which retain the receptor-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each PEA concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the PEA concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

This assay measures the ability of PEA to activate the transcriptional activity of PPAR-α.

Workflow:

Detailed Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with an expression vector for human PPAR-α and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter element (PPRE).

-

Cell Treatment: Seed the transfected cells in a 96-well plate. After adherence, treat the cells with various concentrations of PEA or a known PPAR-α agonist (positive control) and incubate for a specified period (e.g., 24 hours).

-

Lysis and Luminescence Measurement: Lyse the cells and add a luciferin-containing substrate solution. Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence intensity against the PEA concentration and fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of PEA that elicits a half-maximal response.

G-protein coupled receptor 55 (GPR55) Assays

Similar to the PPAR-α assay, this method quantifies the affinity of PEA for GPR55 using a radiolabeled ligand.

Workflow:

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing GPR55 in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Assay Buffer: Use a buffer such as Tris-HCl with appropriate additives.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GPR55 ligand (e.g., [³H]-CP-55940) and varying concentrations of PEA. Include controls for total and non-specific binding.

-

Separation and Detection: Follow the same filtration and scintillation counting procedure as described for the PPAR-α binding assay.

-

Data Analysis: Calculate IC₅₀ and Ki values as described previously.

This functional assay measures the activation of GPR55 by detecting downstream changes in intracellular calcium levels.

Workflow:

Detailed Protocol:

-

Cell Culture: Culture cells endogenously or recombinantly expressing GPR55 in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of PEA to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each PEA concentration and plot a dose-response curve to calculate the EC₅₀.

Transient Receptor Potential Vanilloid 1 (TRPV1) Assays

This assay measures the ability of PEA to displace a known radiolabeled TRPV1 ligand.

Workflow:

Detailed Protocol:

-

Cell/Membrane Preparation: Use whole cells or isolated membranes from a cell line stably expressing TRPV1.

-

Assay Buffer: Prepare a suitable binding buffer.

-

Incubation: Incubate the cells or membranes with a fixed concentration of a potent radiolabeled TRPV1 ligand (e.g., [³H]-Resiniferatoxin) and a range of PEA concentrations.

-

Separation and Detection: Perform filtration and scintillation counting as previously described.

-

Data Analysis: Determine the IC₅₀ and Ki values to assess the binding affinity of PEA.

This functional assay measures the ability of PEA to directly or indirectly activate TRPV1, leading to an influx of calcium.

Workflow:

Detailed Protocol:

-

Cell Culture and Dye Loading: Follow the same procedure as for the GPR55 calcium mobilization assay, using cells expressing TRPV1.

-

Compound Addition: To assess direct activation, add varying concentrations of PEA. To investigate indirect "entourage" effects, pre-incubate cells with sub-threshold concentrations of PEA before adding a known TRPV1 agonist like anandamide or 2-AG.

-

Fluorescence Measurement: Monitor the fluorescence changes to detect calcium influx.

-

Data Analysis: For direct activation, calculate the EC₅₀. For potentiation, compare the dose-response curve of the agonist in the presence and absence of PEA.

Signaling Pathways

The therapeutic effects of Palmitoylethanolamide are mediated through its interaction with distinct signaling cascades initiated by receptor binding.

PPAR-α Signaling Pathway

As a nuclear receptor, PPAR-α activation by PEA leads to the regulation of gene transcription.

Upon binding to PEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in lipid metabolism and inflammation, ultimately leading to the anti-inflammatory effects of PEA.

GPR55 Signaling Pathway

GPR55 is a G-protein coupled receptor, and its activation by PEA initiates a rapid intracellular signaling cascade.

Binding of PEA to GPR55 is thought to activate the Gαq subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.

TRPV1 Signaling Pathway

PEA's interaction with TRPV1 is complex, involving both indirect and potentially direct mechanisms. The "entourage effect" is a key concept where PEA enhances the activity of other endogenous TRPV1 agonists.

PEA can potentiate the activation of TRPV1 by other endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), a phenomenon known as the "entourage effect." Additionally, some evidence suggests that PEA can activate TRPV1 through a PPAR-α-dependent mechanism, possibly by increasing TRPV1 expression or sensitivity.[4][5] Direct activation of TRPV1 by PEA, particularly at higher concentrations, has also been proposed, though this remains an area of active research. Activation of the TRPV1 channel leads to an influx of calcium ions, which can result in various cellular responses, including the sensation of pain and, with prolonged activation, desensitization of the channel.

In Silico Modeling Workflow

Computational approaches such as molecular docking and molecular dynamics simulations are invaluable tools for elucidating the binding mode and dynamics of PEA with its receptors at an atomic level.

-

Preparation: The three-dimensional structures of the receptor proteins (PPAR-α, GPR55, TRPV1) are obtained from protein data banks or generated through homology modeling. The 2D structure of PEA is converted to a 3D conformation and its energy is minimized.

-

Molecular Docking: Docking simulations are performed to predict the preferred binding orientation and conformation of PEA within the receptor's binding site. Various scoring functions are used to rank the predicted poses.

-

Molecular Dynamics (MD) Simulation: The most promising protein-ligand complex from docking is subjected to MD simulations. This technique simulates the movement of atoms over time, providing insights into the stability of the binding pose and the dynamic interactions between PEA and the receptor.

-

Analysis: The trajectory from the MD simulation is analyzed to calculate binding free energies, identify key interacting residues, and observe any conformational changes in the protein upon ligand binding.

Conclusion

The in silico modeling of Palmitoylethanolamide's interaction with its receptors is a multifaceted endeavor that combines experimental data with computational analysis. This guide provides a framework for researchers in the field, detailing the necessary experimental protocols to generate robust data, summarizing the current state of quantitative knowledge, and visualizing the complex biological processes involved. By integrating these approaches, a deeper understanding of PEA's mechanism of action can be achieved, paving the way for the development of novel and effective therapeutics.

References

- 1. Palmitoylethanolamide | GPR55 | Tocris Bioscience [tocris.com]

- 2. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti‐inflammatory mediator palmitoylethanolamide enhances the levels of 2‐arachidonoyl‐glycerol and potentiates its actions at TRPV1 cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Palmitanilide: A Deep Dive into its Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitanilide, a molecule combining a saturated fatty acid (palmitic acid) with an aniline moiety, belongs to the broader class of N-acylethanolamines (NAEs). While not as extensively studied as its close relative, palmitoylethanolamide (PEA), this compound is gaining interest within the scientific community for its potential physiological activities and as a tool to probe the enzymes involved in lipid signaling. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis and degradation, complete with detailed experimental protocols and visual representations of the key pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of lipid biochemistry, pharmacology, and drug development.

This compound Biosynthesis

The precise in vivo biosynthetic pathway of this compound has not been definitively elucidated. However, based on studies of related fatty acid amides, two primary enzymatic routes are proposed: direct enzymatic amidation and lipase-catalyzed synthesis.

Putative Enzymatic Formation in Biological Systems

Research has indicated the presence of enzymatic activity in rat liver microsomes capable of catalyzing the formation of fatty acid anilides from fatty acids and aniline. While oleic acid appears to be a preferred substrate over palmitic acid, this pathway suggests an endogenous mechanism for this compound synthesis. The enzyme responsible is thought to be a carboxylesterase or a fatty acid ethyl ester synthase (FAEES) . This enzyme likely facilitates the condensation of an activated form of palmitic acid, such as palmitoyl-CoA, with aniline to form N-phenylpalmitamide (this compound).

Methodological & Application

Application Notes and Protocols for the Purification of Synthetic Palmitanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitanilide, also known as N-phenylhexadecanamide, is a fatty acid amide with potential applications in various fields, including pharmaceuticals and material science. Its synthesis typically involves the reaction of palmitic acid or its derivatives with aniline. The crude synthetic product often contains unreacted starting materials and byproducts, necessitating a robust purification protocol to achieve the high purity required for research and development purposes. This document provides detailed protocols for the purification of synthetic this compound using recrystallization and column chromatography, along with methods for purity assessment.

Data Presentation

| Parameter | Recrystallization | Column Chromatography |

| Stationary Phase | Not Applicable | Silica Gel (60-120 mesh) |

| Mobile Phase | Not Applicable | Hexane:Ethyl Acetate gradient |

| Proposed Solvent System | Ethanol/Water or Heptane/Ethyl Acetate | Start with 95:5 Hexane:Ethyl Acetate |

| Typical Purity | >95% | >98% |

| Melting Point (Purified) | 90-93 °C[1][2] | 90-93 °C[1][2] |

| Purity Analysis | HPLC, ¹H NMR | HPLC, ¹H NMR, Elemental Analysis |

Experimental Protocols

Potential Impurities

The primary impurities in the synthesis of this compound from palmitic acid and aniline may include:

-

Unreacted Palmitic Acid

-

Unreacted Aniline

-

Diacylated aniline (side product)

-

Dehydration products

Purification Method 1: Recrystallization

This method is suitable for removing small amounts of impurities and for large-scale purification if a suitable solvent system is identified.

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Deionized Water

-

Heptane

-

Ethyl Acetate

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Protocol:

-

Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent or solvent mixture. A good solvent will dissolve the crude this compound when hot but not at room temperature. Common solvent systems for amides include ethanol/water and heptane/ethyl acetate mixtures.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen primary solvent (e.g., ethanol or ethyl acetate).

-

Heating: Gently heat the mixture on a heating mantle while stirring until the solid dissolves completely.

-

Addition of Anti-solvent (if applicable): If a solvent mixture is used (e.g., ethanol/water), slowly add the anti-solvent (water) dropwise to the hot solution until a slight turbidity persists. Reheat the solution until it becomes clear again.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Purification Method 2: Column Chromatography

This method is highly effective for separating this compound from closely related impurities and for obtaining very high purity material.

Materials:

-

Crude this compound

-

Silica Gel (60-120 mesh)

-

Hexane

-

Ethyl Acetate

-

Chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Protocol:

-

TLC Analysis: Before performing column chromatography, analyze the crude mixture by TLC to determine the optimal mobile phase composition. A good solvent system will give the this compound spot an Rf value of approximately 0.2-0.3.[3]

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of this compound.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

-

Combining and Evaporation: Combine the fractions containing the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified product.

-

Drying: Dry the purified this compound under vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using one or more of the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and detecting any impurities. Commercial standards for this compound often specify a purity of at least 98.0% by HPLC.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of this compound and identify the presence of any impurities with distinct spectral signatures.

-

Melting Point Determination: A sharp melting point range close to the literature value (90-93 °C) is indicative of high purity.[1][2]

-

Elemental Analysis: Can be used to confirm the elemental composition of the purified compound.

Visualizations

Caption: Workflow for the purification of synthetic this compound.

References

Application Notes and Protocols for Developing In Vitro Assays for Palmitoylethanolamide (PEA) and Structurally Related Compounds

Introduction

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family. It has garnered significant scientific interest for its analgesic and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of PEA and its analogs, such as the structurally related Palmitanilide, stems from their ability to modulate various cellular pathways, primarily through direct receptor activation and indirect mechanisms that enhance the effects of other endogenous compounds.[5][6]

This document provides detailed protocols for a series of in vitro assays designed to characterize the biological activity of PEA and related molecules. The assays focus on key molecular targets and cellular responses, including the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), inhibition of Fatty Acid Amide Hydrolase (FAAH), interaction with cannabinoid receptors, and modulation of inflammatory responses.

These protocols are intended for researchers, scientists, and drug development professionals engaged in the study of these compounds.

PPAR-α Activation Assay

Objective: To determine the ability of a test compound to activate the nuclear receptor PPAR-α.

Background: PEA is a known agonist of PPAR-α, a key regulator of lipid metabolism and inflammation.[1][3][6] Activation of PPAR-α leads to the transcription of target genes that can mediate anti-inflammatory effects. A common method to assess this is a reporter gene assay.

Experimental Protocol: PPAR-α Reporter Gene Assay

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Co-transfect the cells with a PPAR-α expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A constitutively expressing Renilla luciferase plasmid should also be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., this compound or PEA) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in serum-free DMEM. The final concentrations should typically range from nanomolar to micromolar.

-

24 hours post-transfection, replace the culture medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known PPAR-α agonist like GW7647).

-

Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Data Presentation

| Compound | EC50 (µM) [PPAR-α Activation] | Max Fold Induction |

| Vehicle (DMSO) | - | 1.0 |